molecular formula C13H9IO2 B1628161 4'-Iodobiphenyl-3-carboxylic acid CAS No. 57498-62-1

4'-Iodobiphenyl-3-carboxylic acid

Cat. No.: B1628161
CAS No.: 57498-62-1
M. Wt: 324.11 g/mol
InChI Key: XMIVQLVJWMCPDK-UHFFFAOYSA-N
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Description

General Significance of Biphenyl (B1667301) Carboxylic Acids as Research Scaffolds

Biphenyl carboxylic acids are a class of organic molecules that have a biphenyl structure—two benzene (B151609) rings linked by a single bond—with one or more carboxylic acid groups attached. This structural motif is of great importance in several areas of scientific research, particularly in drug discovery and materials science.

The biphenyl unit provides a semi-rigid backbone that can be readily modified with various chemical groups to fine-tune the molecule's properties. The carboxylic acid group, a common feature in many biologically active molecules, enhances the water solubility and polarity of compounds, which can be crucial for their bioavailability. ajgreenchem.com In drug design, the biphenyl scaffold is found in numerous therapeutic agents with a wide range of activities, including anti-inflammatory, antihypertensive, and anticancer effects. ajgreenchem.comresearchgate.net For instance, diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), is a biphenyl carboxylic acid derivative. ajgreenchem.com

Beyond medicine, biphenyls are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. ajgreenchem.comresearchgate.net The ability to introduce different functional groups onto the biphenyl rings allows for the precise control of the electronic and physical properties of these materials.

Contextualization of 4'-Iodobiphenyl-3-carboxylic Acid within Biphenyl Chemistry

This compound belongs to the larger family of substituted biphenyls. Its structure is characterized by a carboxylic acid group at the 3-position of one phenyl ring and an iodine atom at the 4'-position of the other. This specific arrangement of functional groups gives the molecule distinct chemical reactivity and potential applications.

The iodine atom is a particularly useful feature. It can be readily replaced by other functional groups through various chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net This makes this compound a versatile building block for the synthesis of more complex molecules. The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, further expanding its synthetic utility.

Overview of Key Academic Research Areas

The unique structural features of this compound have led to its use in several key areas of academic research:

Medicinal Chemistry and Drug Discovery: The biphenyl scaffold is a well-established pharmacophore, and derivatives of this compound are being investigated for various therapeutic applications. For instance, biphenyl carboxylic acid derivatives have been explored as inhibitors of urate transporter 1 (URAT1) for treating hyperuricemia and gout, and as bone resorption inhibitors for conditions like osteoporosis. mdpi.comnih.govnih.gov The ability to easily modify the structure of this compound allows researchers to create libraries of related compounds for screening against different biological targets. rjsocmed.com

Materials Science: The rigid nature of the biphenyl core, combined with the potential for functionalization, makes this compound and its derivatives interesting candidates for the development of new materials. Research in this area includes the synthesis of liquid crystals, polymers with specific optical or electronic properties, and functional materials for use in sensors and other devices. chemimpex.com

Synthetic Organic Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules. nih.govresearchgate.net The presence of both an iodo group and a carboxylic acid allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures.

Historical Perspectives in Biphenyl Compound Research

The study of biphenyl compounds has a rich history dating back over 160 years. nih.govrsc.org Early research focused on the fundamental synthesis and properties of the biphenyl scaffold. Key reactions for the formation of the biphenyl linkage, such as the Wurtz-Fittig reaction (dating back to the 1860s) and the Ullmann reaction (1901), were pivotal in advancing the field. nih.govrsc.org

In the 20th century, the discovery of the unique stereochemical properties of certain substituted biphenyls, known as atropisomerism, opened up new avenues of research. pharmaguideline.com This phenomenon, where rotation around the single bond connecting the two phenyl rings is restricted, leads to the existence of stable, non-superimposable mirror images (enantiomers).

The development of modern cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura, Negishi, and Stille couplings, has revolutionized the synthesis of biphenyls, allowing for the creation of a vast array of derivatives with unprecedented efficiency and control. nih.govresearchgate.netrsc.org This has been a major driving force behind the widespread use of biphenyl compounds in contemporary research. There has also been a historical preference for para-substituted biphenyls in medicinal chemistry, partly due to their ease of synthesis in the past. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-iodophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVQLVJWMCPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567335
Record name 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57498-62-1
Record name 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 4'-Iodobiphenyl-3-carboxylic Acid

Direct synthesis involves introducing an iodine atom onto the 4'-position of biphenyl-3-carboxylic acid. This approach leverages the inherent reactivity of the aromatic C-H bonds.

The direct iodination of biphenyl-3-carboxylic acid is an electrophilic aromatic substitution reaction. While the iodination of carboxylic acids can be challenging, methods developed for other aromatic systems can be adapted. manac-inc.co.jp The 3-carboxyphenyl group acts as a deactivating substituent on the second aromatic ring, directing incoming electrophiles to the ortho and para positions. The 4'-position is generally favored for substitution over the 2'-position due to reduced steric hindrance.

A plausible method involves the use of molecular iodine in the presence of a strong oxidizing agent. For instance, the iodination of biphenyl (B1667301) to yield 4-iodobiphenyl (B74954) is achieved using iodine and sodium peroxydisulfate (B1198043) in an acetic acid solution. prepchem.com This type of reaction proceeds by generating a more potent electrophilic iodine species in situ, which then attacks the electron-rich 4'-position of the biphenyl system.

Table 1: Representative Conditions for Direct Iodination of Biphenyl (Analogous Reaction)
Reactant 1Reactant 2Oxidizing AgentSolventTemperatureProductReference
BiphenylIodine (I₂)Sodium peroxydisulfateGlacial Acetic Acid / Water80°C4-Iodobiphenyl prepchem.com

This table presents conditions for a related reaction, which could be adapted for the synthesis of this compound.

Modern synthetic chemistry offers catalytic methods for direct C-H bond functionalization, providing a more efficient and selective route for iodination. Palladium-catalyzed C-H iodination is a prominent strategy. nih.gov These reactions often utilize a directing group to position the metal catalyst near the target C-H bond, ensuring high regioselectivity.

For aromatic carboxylic acids, the carboxyl group itself can serve as a directing group, typically facilitating ortho-iodination on the same ring. researchgate.net A straightforward method for the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media has been developed using potassium iodide as the iodine source. researchgate.net While this directs iodination to the position adjacent to the carboxyl group, the principles of palladium-catalyzed C-H activation highlight its potential for functionalizing the second aromatic ring, although controlling regioselectivity at the 4'-position would remain a significant challenge without a specific directing group on that ring.

Cross-Coupling Reactions for Biphenyl Carboxylic Acid Synthesis

The most versatile and widely employed methods for synthesizing substituted biphenyls, including this compound, are transition-metal-catalyzed cross-coupling reactions. These reactions build the central carbon-carbon bond of the biphenyl core by joining two pre-functionalized aromatic rings.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. organic-chemistry.orgyoutube.com Its popularity stems from mild reaction conditions, high functional group tolerance (including carboxylic acids), and the low toxicity of the boron-containing reagents. pku.edu.cn

Two primary disconnections are viable for the synthesis of this compound via Suzuki-Miyaura coupling:

Route A: The coupling of (4-iodophenyl)boronic acid with 3-halobenzoic acid (where the halide is typically bromine or iodine).

Route B: The coupling of (3-carboxyphenyl)boronic acid with a 1,4-dihalobenzene , such as 1-bromo-4-iodobenzene (B50087) or 1,4-diiodobenzene.

These reactions are typically performed in the presence of a palladium catalyst, often with a phosphine (B1218219) ligand, and a base to activate the boronic acid. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis
Aryl HalideBoronic AcidCatalystBaseSolvent SystemTemperatureReference
1-(4-bromophenyl) cyclopropane-1-carboxylic acidSubstituted Phenylboronic AcidsPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453) / H₂O80°C ajgreenchem.com
4-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)K₂CO₃Ethanol (B145695) / H₂ORoom Temp pku.edu.cn

This table illustrates common conditions used in Suzuki-Miyaura reactions for synthesizing various biphenyl carboxylic acids.

The Stille coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds. It pairs an organotin compound (organostannane) with an organic electrophile, typically an organohalide. wikipedia.orgorgsyn.org The Stille reaction is valued for the air and moisture stability of the organostannane reagents and its compatibility with a wide array of functional groups, including esters and carboxylic acids. thermofisher.comnih.gov A primary drawback is the toxicity of the tin compounds.

Similar to the Suzuki coupling, two main pathways can be envisioned for the synthesis of this compound:

Route A: The coupling of an (4-iodophenyl)organostannane (e.g., (4-iodophenyl)trimethylstannane) with 3-halobenzoic acid .

Route B: The coupling of a (3-carboxyphenyl)organostannane with 1,4-diiodobenzene .

Advances in ligand design have expanded the scope of the Stille reaction from its initial use with aryl iodides to include less reactive aryl bromides and chlorides. orgsyn.orgnih.gov

Beyond the classic named cross-coupling reactions, broader palladium-catalyzed arylation techniques have emerged as powerful alternatives. nih.gov These methods often involve the direct C-H arylation of an unfunctionalized arene, which is an atom-economical approach to forming aryl-aryl bonds. researchgate.net

For the synthesis of this compound, a direct arylation strategy could theoretically involve the palladium-catalyzed coupling of 3-iodobenzoic acid with iodobenzene (B50100). However, controlling the regioselectivity of the C-H activation on the iodobenzene ring would be critical. More established is the coupling of an aryl halide with an arene C-H bond. For example, research has demonstrated the palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides, showing that a carboxylic acid group can direct arylation on a different ring within a polycyclic system. rsc.org This precedent suggests that a direct arylation between a benzoic acid derivative and an iodo-substituted benzene (B151609) is a feasible, albeit advanced, synthetic strategy.

Derivatization and Functionalization Strategies

The unique structure of this compound, featuring both a reactive carboxylic acid group and a versatile iodophenyl moiety, provides a rich platform for chemical modification. These functional groups are key to synthesizing a wide array of derivatives, enabling the exploration of new materials and potential therapeutic agents. The inherent reactivity of these sites allows for targeted transformations to produce compounds with finely tuned properties.

The carboxylic acid group is readily transformed into various ester derivatives through several established methods. masterorganicchemistry.comlibretexts.org One of the most fundamental approaches is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically requires an excess of the alcohol, which often serves as the solvent, and the removal of water to drive the reaction to completion. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, carboxylic acid activation is employed. Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate. libretexts.org This intermediate then swiftly reacts with an alcohol to form the desired ester. libretexts.org Another popular strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and the alcohol without the need for harsh acidic conditions.

These methodologies allow for the synthesis of a diverse range of esters. For example, reacting this compound with methanol (B129727) or ethanol would yield methyl 4'-iodobiphenyl-3-carboxylate and ethyl 4'-iodobiphenyl-3-carboxylate, respectively.

The conversion of the carboxylic acid group to an amide is a critical transformation for creating compounds with potential biological activity and for polymer synthesis. researchgate.netyoutube.com Similar to esterification, this can be achieved by first forming the acyl chloride, which then reacts with a primary or secondary amine to yield the corresponding N-substituted amide. khanacademy.org A base is typically added to neutralize the hydrochloric acid byproduct. khanacademy.org

Direct amidation, which avoids the formation of the acyl chloride, is often preferred. mdpi.com This reaction is facilitated by various coupling agents that activate the carboxylic acid. Boronic acid catalysts have been shown to be effective for these transformations. mdpi.com Additionally, a method using a sulfur trioxide pyridine (B92270) complex (SO₃•py) has been developed for the amidation of various aromatic and aliphatic carboxylic acids. elsevierpure.com The reaction of this compound with ammonia (B1221849) or amines can thus produce a wide spectrum of amides, from the primary 4'-iodobiphenyl-3-carboxamide to more complex N-substituted derivatives.

The iodine atom on the biphenyl structure is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental for building more complex molecular architectures.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming new carbon-carbon bonds. rsc.orgacs.org In this reaction, the aryl iodide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base, allowing for the introduction of various aryl or alkyl groups at the 4'-position. acs.org This is a go-to strategy for synthesizing diverse biphenyl derivatives. rsc.org

Other important cross-coupling reactions include:

Negishi Coupling: This reaction uses an organozinc reagent to couple with the aryl iodide, catalyzed by nickel or palladium complexes. rsc.org

Heck Coupling: This involves the palladium-catalyzed reaction of the aryl iodide with an alkene.

Sonogashira Coupling: This method couples the aryl iodide with a terminal alkyne using a palladium-copper co-catalyst system.

Beyond carbon-carbon bond formation, the iodo group can be used to introduce other functionalities. For instance, it can be converted into a cyano group or participate in Buchwald-Hartwig amination to form carbon-nitrogen bonds.

Achieving functionalization at specific positions on the biphenyl rings, other than those already activated by the existing groups, requires advanced synthetic strategies. nih.gov The ability to selectively functionalize a C-H bond is a significant challenge in organic synthesis. rsc.org

Directed ortho-metalation (DoM) is a powerful technique for introducing substituents at the positions ortho to the carboxylic acid group. rsc.org This method involves using the carboxylate to direct a metalating agent (like an organolithium reagent) to deprotonate a nearby C-H bond, which can then react with an electrophile.

The inherent electronic properties of the substituents on this compound also guide further reactions. The carboxylic acid group is a meta-director for electrophilic aromatic substitution, while the iodine atom is an ortho, para-director. nih.gov The interplay between these directing effects and steric hindrance determines the regioselectivity of reactions like nitration or further halogenation. libretexts.org For instance, the steric bulk of substituents at the ortho positions of a biphenyl can restrict rotation around the central bond, a phenomenon that can lead to a type of stereoisomerism known as atropisomerism. libretexts.orgyoutube.com

Novel Synthetic Route Development and Optimization

The quest for more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives is a continuous effort in chemical research. This involves both optimizing established routes and pioneering new synthetic pathways.

The principles of green chemistry are increasingly being integrated into the synthesis of biphenyl compounds to minimize environmental impact. wjpmr.comnih.gov This involves a focus on several key areas:

Greener Solvents: A major goal is to replace volatile and toxic organic solvents. nih.gov Water is an attractive alternative, and many cross-coupling reactions, like the Suzuki-Miyaura reaction, can be performed in aqueous media with appropriate water-soluble catalysts. acs.org

Catalysis: The development of highly active and recyclable catalysts is crucial. Heterogeneous catalysts, which are in a different phase from the reaction mixture, are often easier to separate and reuse, reducing waste.

Energy Efficiency: Techniques like microwave-assisted synthesis and ultrasound irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov Photocatalysis, using light to drive reactions, is another emerging green technique. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. wjpmr.com Cross-coupling reactions are generally favorable in this regard.

By embracing these green chemistry principles, the synthesis of complex molecules like this compound can become more sustainable and environmentally responsible.

Large-Scale Synthesis Considerations

The large-scale synthesis of this compound is most effectively approached through a convergent strategy, with the Suzuki-Miyaura coupling of two key building blocks being the pivotal step. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, this typically involves the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

A plausible and industrially scalable route involves the Suzuki-Miyaura coupling of 3-carboxyphenylboronic acid with 1-iodo-4-bromobenzene or a similar halogenated precursor. The selection of starting materials is a critical factor, balancing cost, availability, and reactivity.

Process Optimization and Key Parameters

The successful and economical large-scale synthesis via Suzuki-Miyaura coupling hinges on the meticulous optimization of several key reaction parameters. These parameters are often interdependent and require careful tuning to achieve high yields, purity, and throughput.

A review of scalable syntheses of related biphenyl carboxylic acids suggests that palladium on carbon (Pd/C) is a favored catalyst for industrial applications due to its lower cost, ease of handling, and recyclability compared to homogeneous palladium catalysts. The choice of base is also crucial, with inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) being commonly employed due to their low cost and effectiveness.

The solvent system plays a multifaceted role, influencing reactant solubility, reaction kinetics, and ease of product isolation. A mixture of an organic solvent, such as 1,4-dioxane or ethanol, and water is frequently used. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

The reaction temperature and time are critical for ensuring complete conversion while minimizing the formation of impurities. Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.

The following interactive data table summarizes typical reaction parameters for a scalable Suzuki-Miyaura synthesis of a biphenyl carboxylic acid, which can be adapted for this compound.

ParameterValue/ConditionRationale
Aryl Halide 1-iodo-4-bromobenzeneCommercially available and provides the necessary iodo-substituted phenyl ring.
Boronic Acid 3-carboxyphenylboronic acidProvides the carboxylic acid functionality on the second phenyl ring.
Catalyst Palladium on Carbon (Pd/C)Cost-effective, robust, and allows for easier removal from the product mixture.
Catalyst Loading 0.5 - 2 mol%Balancing reaction rate and cost. Lower loading is economically favorable but may require longer reaction times.
Base Potassium Carbonate (K2CO3)Inexpensive, effective, and readily available.
Solvent System 1,4-Dioxane / Water (e.g., 4:1 v/v)Good solvent for both organic reactants and the inorganic base.
Temperature 80 - 100 °CEnsures a reasonable reaction rate without significant decomposition of reactants or products.
Reaction Time 8 - 16 hoursMonitored by techniques like HPLC to ensure completion of the reaction.

Purification and Product Isolation

On a large scale, purification strategies must be efficient and avoid chromatography where possible. A typical workup for a Suzuki-Miyaura reaction involves a series of extractions and crystallizations. After the reaction is complete, the solid catalyst (Pd/C) is removed by filtration. The resulting solution is then typically acidified to precipitate the carboxylic acid product.

Comprehensive Analysis of Medicinal Chemistry Applications

Exploration as a Scaffold for Bioactive Molecules

The 4'-Iodobiphenyl-3-carboxylic acid structure is considered a "privileged scaffold" in drug design. This is due to the biphenyl (B1667301) core's ability to provide a rigid, yet conformationally flexible, backbone that can be oriented to interact with various biological targets. ajgreenchem.comresearchgate.net The carboxylic acid moiety enhances hydrophilicity and offers a key interaction point, often acting as a hydrogen bond donor or acceptor, which is crucial for binding to the active sites of enzymes and receptors. ajgreenchem.comnih.gov

The presence of an iodine atom at the 4'-position is particularly advantageous for synthetic diversification. It provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic and efficient synthesis of a large library of derivatives by introducing various substituents at this position, which is a common strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds. ajgreenchem.com The ability to readily create diverse chemical libraries from this scaffold makes it an attractive starting point for identifying novel therapeutic agents. nih.gov Medicinal chemists often utilize such scaffolds to develop compounds that can circumvent issues like metabolic instability or poor membrane permeability sometimes associated with simpler carboxylic acids. ucc.ienih.gov

Investigation of Anticancer Activities

The biphenyl-carboxylic acid motif is a component of several established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. ajgreenchem.com Researchers have extensively explored this structural class for its potential in oncology, leading to the development of derivatives with significant anticancer properties. ajgreenchem.comresearchgate.net

Derivatives of the biphenyl-carboxylic acid scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. For instance, a small molecule library of biphenyl carboxylic acids showed significant in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells. ajgreenchem.com

In a study focused on developing allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives were synthesized. One promising compound from this series, designated S4 , was particularly effective against HCT-116 colorectal cancer cells, exhibiting an IC50 value comparable to the established drug Erlotinib. rjpbr.comrjsocmed.com Another related compound, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) , a nonplanar analogue of the marine alkaloid fascaplysin, also showed potent growth inhibition across a panel of cancer cell lines. nih.gov

The anticancer effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. rjpbr.comnih.gov

For example, compound S4 was found to trigger the intrinsic apoptotic pathway in HCT-116 cells. rjpbr.com Similarly, treatment of p53-positive cancer cells with CA224 resulted in the upregulation of key cell cycle regulatory proteins, including p53, p21, and p27. nih.gov This upregulation is a classic response to cellular stress and DNA damage, leading to cell cycle arrest and apoptosis. These findings suggest that the biphenyl-carboxylic acid scaffold can be tailored to create compounds that effectively engage the cell's own machinery to eliminate cancerous cells.

A key strategy in modern cancer therapy is the development of drugs that target specific molecular pathways essential for tumor growth. Derivatives of the biphenyl-carboxylic acid scaffold have been successfully designed to inhibit critical cancer-related targets.

Cdk4 Inhibition: Cyclin-dependent kinase 4 (Cdk4) is an enzyme that, when partnered with cyclin D1, drives cells from the G1 (growth) phase into the S (DNA synthesis) phase of the cell cycle. nih.govyoutube.com Dysregulation of the Cdk4 pathway is a hallmark of many cancers, making it an attractive therapeutic target. nih.gov The compound CA224 was specifically shown to inhibit the Cdk4-cyclin D1 complex in vitro. nih.gov This inhibition leads to an arrest of the cell cycle in the G0/G1 phase, preventing cancer cell proliferation. nih.gov

Tubulin Polymerization Inhibition: In addition to its effects on Cdk4, CA224 also disrupts the cell cycle at the G2/M (mitosis) phase. This secondary effect is achieved by inhibiting the polymerization of tubulin. nih.gov Tubulin proteins assemble into microtubules, which form the mitotic spindle necessary for separating chromosomes during cell division. By preventing this assembly, CA224 effectively blocks mitosis, leading to cell death. nih.gov Interestingly, it also enhances the depolymerization of microtubules that have been stabilized by the drug Taxol. nih.gov

EGFR Allosteric Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Some biphenyl derivatives have been developed as allosteric inhibitors of EGFR's tyrosine kinase domain. rjpbr.comrjsocmed.com Unlike traditional inhibitors that compete with ATP at the active site, allosteric inhibitors bind to a different site on the enzyme, a strategy that can overcome certain types of drug resistance. rjpbr.com

The promising results from in vitro studies have been validated in animal models of cancer, demonstrating the therapeutic potential of these compounds. The establishment of patient-derived tumor xenografts (PDTXs) has become a powerful tool for testing potential therapies in a model that closely mimics human cancers. nih.govnih.gov

The Cdk4 and tubulin inhibitor CA224 was evaluated in severe combined immunodeficient (SCID) mouse models bearing human tumor xenografts. The compound proved to be efficacious against tumors derived from HCT-116 (colon cancer) and NCI-H460 (lung cancer) cells. nih.gov The significant reduction in tumor growth in these models, combined with a good therapeutic window, highlights the potential for this class of compounds to be developed into clinical cancer treatments. nih.gov

Antimicrobial Research

The carboxylic acid functional group is a key feature in many compounds with antimicrobial properties. nih.gov Various natural and synthetic carboxylic acids have been shown to exhibit broad-spectrum activity against pathogenic bacteria and fungi. nih.govnih.gov For example, research has shown that certain carboxylic acids can disrupt the integrity of bacterial cell membranes, inhibit biofilm formation, and reduce bacterial motility. nih.gov

While the broader class of biphenyl derivatives has been investigated for antimicrobial effects, specific research focusing on the antimicrobial activities of this compound itself is not extensively documented in the available literature. ajgreenchem.com However, given the known antibacterial and antifungal properties associated with both the carboxylic acid moiety and other complex aromatic structures, it represents a scaffold with potential for exploration in the development of new antimicrobial agents. nih.govnih.gov

Activity against Bacterial Strains (e.g., Mycobacterium smegmatis)

There is currently no publicly available scientific literature detailing the specific activity of this compound against Mycobacterium smegmatis.

Evaluation as Antibacterial Agents

Specific studies evaluating this compound as a broad-spectrum antibacterial agent are not available in the reviewed scientific literature.

Enzyme Inhibition Studies

There are no publicly accessible research findings on the inhibitory activity of this compound against monoamine oxidase (MAO) enzymes.

Research into biphenyl carboxylic acid derivatives has indicated their potential as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression through the degradation of the extracellular matrix. While specific inhibitory data for this compound is not detailed, a study on a closely related radioiodinated compound, 2-(4'-[123I]iodo-biphenyl-4-sulfonylamino)-3-methyl-butyric acid, demonstrated good inhibitory activity and high selectivity for MMP-2. nih.gov This suggests that the iodobiphenyl scaffold could be a promising structural base for the development of MMP inhibitors.

No studies were found in the public domain that investigate the potential of this compound to inhibit the proteasome pathway.

Receptor Interaction and Modulation

There is no available research in the public domain detailing the interaction or modulation of any specific receptors by this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, the nature and position of substituents on the biphenyl rings and the carboxylic acid group are expected to have a significant impact on its pharmacological profile. While specific SAR studies for this exact compound are not widely published, general principles can be drawn from related classes of compounds.

In a series of antimalarial 4-oxo-3-carboxyl quinolones, modifications at the 3-position, such as converting the carboxylic acid to an ester or amide, had a profound effect on activity. nih.gov Specifically, the replacement of a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide resulted in a loss of antimalarial potency. nih.gov This highlights the sensitivity of biological activity to modifications of a carboxylic acid moiety.

Furthermore, studies on branched carboxylic acids have shown that the nature of alkyl substituents at the alpha position of the carboxylic acid can dramatically alter the biological response. cefic-lri.org In the context of this compound, modifications such as esterification of the carboxylic acid, amidation, or altering the substitution pattern of the iodine on the biphenyl ring would likely lead to significant changes in biological activity. For instance, the position of the iodine atom at the 4'-position is expected to influence the molecule's conformation and its potential interactions with protein binding pockets.

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. The biphenyl core of this compound is not rigid and can adopt different conformations due to rotation around the single bond connecting the two phenyl rings. The energetic barrier to this rotation and the preferred dihedral angle will be influenced by the substituents.

Application in Radiopharmaceutical Design

The presence of an iodine atom in this compound makes it a candidate for development as a radiopharmaceutical, particularly for use in single-photon emission computed tomography (SPECT) or as a therapeutic agent when radiolabeled with a suitable iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).

A structurally related compound, 4-(p-iodophenyl)butyric acid (IPBA), has been explored as an albumin-binding moiety (ABM) for radiopharmaceutical design. nih.gov The iodophenyl group in IPBA facilitates its binding to albumin, which can extend the blood half-life of the radiolabeled compound. This prolonged circulation can enhance the uptake of the radiopharmaceutical in target tissues, which is particularly advantageous for radionuclide therapy. nih.gov

Given this precedent, this compound could potentially be developed as a radioligand for a specific biological target, or as a component of a larger radiopharmaceutical construct. Its utility would depend on its pharmacokinetic properties and its affinity and selectivity for a target of interest. If it demonstrates high affinity for a particular receptor or transporter, its radioiodinated version could be a valuable tool for in vivo imaging or therapy.

Radioiodination for Imaging Agents

There is currently no published research detailing the radioiodination of this compound for the purpose of creating imaging agents.

Biodistribution and Imaging Suitability Assessment

As there are no reports of a radioiodinated version of this compound being synthesized, there is consequently no data available regarding its biodistribution or its suitability for imaging applications.

Role in Catalysis and Coordination Chemistry Research

Development as Ligands for Metal-Catalyzed Reactions

The structure of 4'-Iodobiphenyl-3-carboxylic acid serves as an ideal scaffold for the synthesis of novel ligands for metal-catalyzed reactions. The biphenyl (B1667301) unit provides a rigid and sterically defined backbone, while the functional groups at opposite ends of the molecule allow for systematic chemical modification.

Phosphines are a critical class of ligands in metal-catalyzed reactions, and their synthesis from functionalized precursors is a key area of research. nih.gov The presence of the iodo group on the 4'-position of the biphenyl ring makes this compound a suitable starting material for introducing a phosphine (B1218219) moiety. Standard methods for forming carbon-phosphorus (C-P) bonds, such as palladium-catalyzed phosphination or reactions involving organometallic intermediates, can be employed. organic-chemistry.orgacs.org

For instance, a common synthetic route involves the palladium-catalyzed coupling of an aryl halide with a secondary phosphine (e.g., diphenylphosphine). acs.org This would convert the iodo-substituted ring into a triphenylphosphine-like derivative. The carboxylic acid group on the other ring could be retained or modified, leading to bifunctional phosphine ligands with tunable electronic and steric properties. Such ligands are valuable in creating catalysts with enhanced activity and selectivity.

Table 1: Potential Synthesis of Phosphine Ligands from this compound

Reaction Type Reagents Potential Product
Palladium-catalyzed Phosphination HP(C₆H₅)₂, Pd Catalyst, Base 4'-(Diphenylphosphino)biphenyl-3-carboxylic acid

The biphenyl backbone is a foundational element in many high-performance ligands, including those that exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. pharmaguideline.comslideshare.net This phenomenon, known as atropisomerism, is often observed in biphenyl systems with bulky substituents in the ortho positions to the ring-ring bond. pharmaguideline.comacs.org

While this compound is itself achiral, it can serve as a precursor to chiral ligands. For example, introducing bulky groups at the positions ortho to the biphenyl linkage via cross-coupling reactions could create the necessary steric hindrance to isolate stable atropisomers. nih.gov Furthermore, the carboxylic acid group provides a convenient handle to attach a known chiral auxiliary, thereby inducing chirality in the resulting ligand system. The development of new chiral phosphines is a particularly active area of research for applications in asymmetric synthesis. nih.gov

Applications in Cross-Coupling Catalysis

The iodo-substituent makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond allows for coupling under relatively mild conditions.

This compound can be used as a building block in Suzuki-Miyaura reactions (coupling with boronic acids), Sonogashira reactions (coupling with terminal alkynes), and Buchwald-Hartwig aminations (coupling with amines), among others. nih.govnih.gov These transformations would utilize the iodo-functionalized ring, leaving the carboxylic acid group available for subsequent reactions or to serve as a coordinating site. This versatility allows for the synthesis of highly functionalized biphenyl derivatives for materials science and medicinal chemistry.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of their constituent parts. osti.govcd-bioparticles.net

Carboxylic acids are among the most common functional groups used in organic linkers for MOF synthesis. cd-bioparticles.net Biphenyl dicarboxylic acids, in particular, are widely used to create robust frameworks with defined porosity. nih.govresearchgate.net this compound, with its rigid biphenyl spacer and coordinating carboxylate group, is a prime candidate for use as a linker in the design of new MOFs. The length of the biphenyl unit directly influences the resulting pore size and surface area of the material. nih.gov The presence of the iodo-substituent introduces additional functionality into the framework.

The incorporation of a functionalized linker like this compound has a profound impact on the final properties of a MOF. rsc.org The introduction of a bulky iodo group into the pores of a MOF can alter its textural properties, including specific surface area and pore volume, compared to an unsubstituted analogue. rsc.org

Crucially, the iodo group serves as a reactive handle for post-synthetic modification (PSM). rsc.orgnih.govresearchgate.net PSM is a powerful strategy where a pre-formed MOF is chemically altered to install new functional groups that might not be stable under the initial MOF synthesis conditions. rsc.orgcapes.gov.br The iodo-functionalized pores of a MOF derived from this linker could undergo further cross-coupling reactions, allowing for the precise installation of catalytic sites, recognition elements, or other functionalities, thereby creating highly tailored materials for specific applications in catalysis, separations, or sensing. researchgate.netresearchgate.net

Applications in Materials Science and Engineering

Use as Monomers for Polymer Synthesis

The structure of 4'-Iodobiphenyl-3-carboxylic acid lends itself to application as a monomer in the synthesis of aromatic polyesters. The presence of the carboxylic acid group allows for polycondensation reactions with suitable diol co-monomers. While direct studies on the polymerization of this compound are not extensively documented, research on structurally similar molecules provides strong evidence for its potential. For instance, wholly aromatic copolyesters have been synthesized using 4′-hydroxybiphenyl-3-carboxylic acid, an isomer of the subject compound, demonstrating the utility of the biphenyl (B1667301) carboxylic acid moiety in creating high-performance polymers. mdpi.com The resulting polyesters from such monomers often exhibit high thermal stability and can possess unique liquid crystalline properties.

The general process for creating such polyesters involves the polycondensation of a dicarboxylic acid (or its derivative, like an acid chloride) with a diol. derpharmachemica.com In the case of this compound, it would typically be copolymerized with various aromatic or aliphatic diols to produce polyesters with tailored properties. derpharmachemica.comgoogle.com The incorporation of the iodine atom into the polymer backbone can be expected to influence the material's properties, potentially enhancing characteristics such as refractive index and providing a site for further chemical modification. The synthesis of linear polyesters containing free carboxylic acid groups is a known strategy to impart specific functionalities, such as improved solubility or adhesion. numberanalytics.com

Building Blocks for Liquid Crystals

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, rod-like structure which promotes the formation of mesophases. The inclusion of a carboxylic acid group, as seen in this compound, can further influence the liquid crystalline behavior through hydrogen bonding interactions. Research has demonstrated that biphenyl carboxylic acid derivatives are indeed employed in the formulation of liquid crystal materials. google.com For example, the addition of 4-cyano-4'-biphenylcarboxylic acid to other nematic liquid crystals has been shown to control the orientational ordering of the liquid crystal on chemically functionalized surfaces. rsc.org

The presence of a halogen atom, such as iodine, on the biphenyl core can significantly impact the mesogenic properties. Halogenation is a known strategy to modify parameters like melting point, clearing point, and the type of liquid crystal phase formed. rsc.org Specifically, photoresponsive liquid crystals have been constructed using halogen-bonded azopyridines, highlighting the role of halogens in creating functional liquid crystal systems. rsc.org While direct studies on the liquid crystalline properties of this compound are not prevalent, the established principles of liquid crystal design strongly suggest its potential as a valuable building block in this field.

Components in Optoelectronic Materials

The unique electronic and structural characteristics of this compound make it a candidate for use in various optoelectronic materials. The biphenyl unit provides a conjugated system that can facilitate charge transport, while the carboxylic acid group can act as an anchoring moiety to surfaces or as a component in charge transfer complexes.

Photovoltaic Devices

In the context of photovoltaic devices, particularly organic solar cells, halogenated conjugated molecules have been shown to be effective. rsc.org Halogenation can lead to deeper frontier energy levels and higher crystallinity, which are beneficial for charge separation and transport. rsc.org For example, halogenated thiophenes have been used as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to improved efficiency. rsc.org The carboxylic acid group of this compound could be utilized to anchor the molecule to the surface of metal oxide layers, such as titanium dioxide (TiO2), which are commonly used in dye-sensitized solar cells and perovskite solar cells. This anchoring can facilitate efficient charge transfer at the interface.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate, and they are crucial for modifying surface properties in a controlled manner. Carboxylic acids are a well-established class of molecules for forming SAMs on various metal and metal oxide surfaces. google.comdojindo.com The carboxylic acid headgroup can bind to the surface, while the molecular backbone, in this case, the iodobiphenyl unit, dictates the properties of the resulting monolayer.

Studies on the formation of SAMs using biphenyl thiols have shown that the dipole moment of the molecule influences the final composition of the monolayer. biu.ac.il Research on carboxylic acid-terminated SAMs has demonstrated their utility in creating functional surfaces for applications such as biosensors. abo.finih.gov While specific studies on this compound SAMs are limited, the principles governing SAM formation suggest that it would readily form monolayers on suitable substrates, with the iodobiphenyl tail group providing a specific chemical functionality at the surface. These SAMs could be used to control the work function of electrodes or to act as a template for the growth of subsequent layers in electronic devices. rsc.org

Organic Semiconductors

The electrical properties of polymers and organic molecules are central to their application as organic semiconductors. numberanalytics.comcambridge.orgresearchgate.net Conducting polymers often rely on conjugated backbones to facilitate the movement of charge carriers. mdpi.com The biphenyl structure within this compound provides a degree of π-conjugation. The introduction of a heavy atom like iodine can influence the electronic properties of the molecule through the "heavy atom effect," which can affect processes like intersystem crossing and potentially influence charge transport and recombination dynamics.

Halogenated conjugated molecules have been investigated for their use in ambipolar field-effect transistors, demonstrating that halogenation is a viable strategy for tuning the semiconducting properties of organic materials. rsc.org The carboxylic acid group can also play a role in the performance of organic semiconductors by influencing the molecular packing in the solid state and by providing a means of attachment to dielectric surfaces in transistor devices. While the specific semiconducting properties of this compound have not been extensively reported, its structural features suggest it could be a component in the design of new organic semiconductor materials.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. In the analysis of biphenyl (B1667301) carboxylic acids, ¹H NMR provides critical information about the chemical environment of hydrogen atoms. libretexts.org

For carboxylic acids, the proton of the carboxyl group (O-H) is characteristically deshielded and appears far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm range. libretexts.org This distinctive chemical shift is a hallmark of carboxylic acids. Due to hydrogen bonding, this peak often manifests as a broad singlet. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid group typically resonate in the 2-3 ppm region. libretexts.org

In the case of 4-Biphenylcarboxylic acid, a closely related compound, the ¹H NMR spectrum in DMSO-d₆ shows a broad signal for the carboxylic proton at approximately 13.0 ppm. The aromatic protons appear as a series of multiplets between 7.42 and 8.07 ppm. chemicalbook.com

Assignment Chemical Shift (ppm)
Carboxylic Acid Proton~13.0
Aromatic Protons7.42 - 8.07
Chemical shifts are referenced to DMSO-d₆.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the exact molecular formula.

For carboxylic acids, various ionization techniques can be employed in mass spectrometry. nih.govresearchgate.net Negative ion mode electrospray ionization (ESI) is often used, where the carboxylic acid deprotonates to form an [M-H]⁻ ion. researchgate.net Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another technique that has been developed for the high-throughput analysis of carboxylic acids. nih.gov

In the context of 4-Biphenylcarboxylic acid, electron ionization mass spectrometry reveals a molecular ion peak (M⁺) at m/z 198, corresponding to its molecular weight. nist.gov The fragmentation pattern provides further structural information. For 4'-Iodobiphenyl-3-carboxylic acid, HR-MS would be expected to show a molecular ion peak consistent with its exact mass, C₁₃H₉IO₂, providing unambiguous confirmation of its elemental composition.

X-ray Crystallography Studies of Related Biphenyl Carboxylic Acids

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of molecules. wikipedia.org

Crystal Structure Determination and Interplanar Angles

Studies on various biphenyl carboxylic acid derivatives have revealed key structural features. For instance, the crystal structure of 2'-chlorobiphenyl-4-carboxylic acid shows that the molecule crystallizes in a monoclinic space group (P2₁/c) and forms centrosymmetrical hydrogen-bonded dimers. iucr.org The angle between the two phenyl rings, known as the interplanar or dihedral angle, was found to be 48.9°. iucr.org In the case of 2'-iodobiphenyl-4-carboxylic acid, the interplanar angle is slightly larger at 51.3°, which is expected due to the larger size of the iodine atom compared to chlorine. iucr.org The dihedral angle between the two benzene (B151609) rings in biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate is even more pronounced at 71.63 (5)°. nih.gov

The conformation of biphenyls in the solid state is a balance between steric hindrance from ortho substituents, which favors a twisted conformation, and crystal packing forces, which often favor a more planar arrangement. researchgate.net

Compound Interplanar Angle (°)
2'-chlorobiphenyl-4-carboxylic acid48.9
2'-iodobiphenyl-4-carboxylic acid51.3
Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate71.63

Hydrogen Bonding Networks in Solid State

A predominant feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. iucr.orgiucr.org This creates a characteristic eight-membered ring motif.

Conformational Analysis in Crystalline State

The conformation of biphenyl carboxylic acids in the crystalline state is influenced by a combination of intramolecular and intermolecular forces. ic.ac.uk The dihedral angle between the carboxyl group and the phenyl ring to which it is attached is another important conformational parameter.

Future Research Directions and Emerging Paradigms

Computational Chemistry and Molecular Modeling for Design and Prediction

Computational chemistry and molecular modeling serve as indispensable tools for predicting the behavior of molecules, thereby guiding experimental design and saving resources. For 4'-Iodobiphenyl-3-carboxylic acid, these techniques can provide profound insights into its physicochemical properties and potential applications.

Future research can leverage a variety of computational methods to elucidate the molecule's characteristics. Density Functional Theory (DFT) calculations, for instance, can be employed to optimize the molecular geometry, calculate vibrational spectra, and determine electronic properties such as the HOMO-LUMO energy gap. nih.govchemrxiv.org These fundamental parameters are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Molecular docking studies represent a significant area for future investigation, particularly for predicting the binding affinity of this compound with various biological targets. By modeling the interactions within the binding pocket of proteins like cyclooxygenase (COX) or epidermal growth factor receptor (EGFR), researchers can identify potential therapeutic applications. researchgate.netrjpbr.com Advanced techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used to build models that correlate the structural features of a series of related biphenyl (B1667301) derivatives with their biological activity. researchgate.net These models help in predicting the potency of new, unsynthesized analogs, thereby streamlining the drug discovery process.

Molecular dynamics (MD) simulations can further enhance understanding by revealing the dynamic behavior of the molecule when interacting with a biological target or during self-assembly, providing a more realistic picture of its conformational stability and interaction modes. researchgate.net

Table 1: Computational Methods and Their Predictive Applications for this compound

Computational MethodPredicted Properties and ApplicationsRelevant Analogs/Studies
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reactivity indices.Chromone-3-Carboxylic Acid nih.gov, Quinoline Derivatives chemrxiv.org
Molecular Docking Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors).EGFR Allosteric Site Inhibitors rjpbr.com, COX2 Protein researchgate.net
3D-QSAR (CoMFA/CoMSIA) Correlation of 3D structural fields (steric, electrostatic, hydrophobic) with biological activity to predict potency.Biphenyl Acetic Acid Derivatives researchgate.net
Molecular Dynamics (MD) Simulations Conformational stability, dynamic behavior of molecule-protein complexes, solvent effects.Anti-inflammatory Biphenyl Acetic Acids researchgate.net

Exploration of New Biological Targets and Pathways

The biphenyl carboxylic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents. ajgreenchem.com Derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents. researchgate.netajgreenchem.com The presence of the iodine atom in this compound introduces the potential for unique halogen bonding interactions with biological macromolecules, potentially leading to enhanced potency or novel mechanisms of action.

Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of related compounds, several key areas emerge:

Anticancer Activity: Biphenyl derivatives have been investigated as anticancer agents. ajgreenchem.com For example, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid were synthesized and evaluated as allosteric inhibitors of EGFR, a key target in cancer therapy. rjpbr.com Future studies could assess the cytotoxicity of this compound against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and colorectal cancer (HCT-116). rjpbr.comajgreenchem.com

Anti-inflammatory Effects: Non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen possess a biphenyl carboxylic acid structure. ajgreenchem.com Research on related biphenyl acetic acids has identified the COX2 enzyme as a key target. researchgate.net It would be valuable to investigate the inhibitory activity of this compound against COX enzymes.

Metabolic Diseases: Carboxylic acid derivatives have been explored as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme implicated in obesity and diabetes. nih.gov Investigating the potential of this compound to modulate this or other metabolic pathways could open new therapeutic avenues.

The carboxylic acid group is known to enhance hydrophilicity and can participate in crucial hydrogen bonding interactions with biological targets, while the iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is gaining recognition in drug design. ajgreenchem.comnih.gov

Table 2: Potential Biological Targets for this compound Based on Analog Studies

Therapeutic AreaPotential Target/PathwayRationale from Related Compounds
Oncology Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase4'-hydroxybiphenyl-4-carboxylic acid derivatives act as allosteric inhibitors. rjpbr.com
General CytotoxicityBiphenyl carboxylic acids show activity against breast cancer cell lines. ajgreenchem.com
Inflammation Cyclooxygenase-2 (COX2)Biphenyl acetic acid derivatives are known COX2 inhibitors. researchgate.net
Metabolic Disease Diacylglycerol Acyltransferase-1 (DGAT-1)Carboxylic acid derivatives of oxazoles are potent DGAT-1 inhibitors. nih.gov

Integration into Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for designing complex supramolecular architectures due to its distinct functional groups capable of forming predictable interactions.

Hydrogen Bonding: The carboxylic acid moiety is a powerful functional group for directing self-assembly. It can form robust and directional O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers. iucr.org This interaction is a fundamental synthon in crystal engineering.

Halogen Bonding: The iodine atom on the biphenyl ring can act as a potent halogen bond donor. It can form highly directional C-I···N or C-I···O interactions with suitable halogen bond acceptors, such as pyridyl groups or carbonyl oxygens. nih.gov Studies on co-crystals involving iodobenzoic acids have demonstrated halogen bond distances significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.gov

π–π Stacking: The aromatic biphenyl system provides a large surface area for π–π stacking interactions, which would further stabilize the resulting supramolecular networks. nih.gov

By combining these interactions, it is conceivable to construct predictable 1D chains, 2D sheets, or 3D frameworks. For example, co-crystallization with bipyridines could lead to chains formed by alternating hydrogen and halogen bonds. nih.govnih.gov

In the realm of nanomaterials, this compound could serve as a monomer for novel polymers. Wholly aromatic copolyesters based on a structurally similar monomer, 4′-hydroxybiphenyl-3-carboxylic acid, have been synthesized and shown to possess high thermal stability and interesting rheological properties. mdpi.com Similarly, this compound could be incorporated into polyesters or polyamides, where the bulky iodine atom could influence polymer packing, solubility, and thermal properties, potentially leading to materials with enhanced fire retardancy or specific optical characteristics.

Table 3: Key Intermolecular Interactions for Supramolecular Assembly

Interaction TypeParticipating GroupsExpected Motif/Structure
Hydrogen Bond Carboxylic Acid (O-H···O)Centrosymmetric Dimers iucr.org
Halogen Bond C-I ··· N/OLinear chains or networks with co-formers nih.gov
π–π Stacking Biphenyl RingsStabilization of layered structures nih.gov

Sustainable Synthesis and Green Chemistry Innovations

The predominant method for synthesizing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis and is highly regarded from a green chemistry perspective due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. ajgreenchem.com A potential synthesis would involve coupling an appropriately substituted arylboronic acid with an aryl halide. For instance, reacting 3-carboxyphenylboronic acid with a 1,4-dihalogenated benzene (B151609) derivative under palladium catalysis would be a direct route to the core structure.

Future innovations could focus on making this process even more sustainable. This includes:

Catalyst Improvement: Developing more active palladium catalysts (or catalysts based on more abundant metals like iron or copper) that can be used at very low loadings (ppm levels).

Solvent Selection: Moving from traditional organic solvents to greener alternatives like water, ethanol (B145695), or recyclable ionic liquids.

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes for synthesis. While challenging, engineered metabolic pathways in bacteria could potentially be harnessed to produce functionalized aromatic compounds, as demonstrated in the synthesis of muconic acid from glucose. radtech2020.com This represents a long-term goal for the sustainable production of complex chemical building blocks.

Another green aspect is the potential for creating performance-advantaged materials from such bio-derived or chemo-catalytically derived monomers, contributing to a circular economy. mdpi.comradtech2020.com

Q & A

Q. What are the optimal synthetic routes for 4'-iodobiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using iodinated biphenyl precursors. Catalysts like palladium (e.g., Pd(PPh₃)₄) or copper-based systems are common, with solvents such as dimethylformamide (DMF) or toluene under inert atmospheres . Key steps include:
  • Pre-functionalization of the biphenyl scaffold with iodine at the 4'-position.
  • Carboxylic acid group introduction via oxidation or hydrolysis of ester intermediates.
    Reaction optimization should focus on temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometric ratios (aryl halide:boronic acid ≈ 1:1.2). Purification via recrystallization or column chromatography is recommended to achieve >90% purity.

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate iodinated byproducts.
  • Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate solubility in polar solvents .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and compare retention times with standards. Structural confirmation requires 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and carbons, with iodine’s electron-withdrawing effect causing deshielding (e.g., C-I carbon at ~95 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 338.9621 (theoretical for C₁₃H₈IO₂).
  • X-ray Crystallography : For definitive structural elucidation, though crystal growth may require slow evaporation from DMSO/water .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic efficiency during iodination?

  • Methodological Answer : Contradictions in catalytic activity (e.g., Pd vs. Cu systems) may arise from solvent polarity or ligand effects. To address this:
  • Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-determining steps.
  • DFT Calculations : Model transition states to compare energy barriers for Pd- vs. Cu-mediated pathways .
  • Control Experiments : Test ligand-free conditions to isolate catalyst-specific effects.

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often stem from variability in assay conditions (e.g., cell lines, solvent carriers). To standardize:
  • Dose-Response Curves : Use a minimum of three independent replicates with DMSO controls (<0.1% v/v).
  • Solubility Optimization : Pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid aggregation .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare published IC₅₀ values, accounting for assay heterogeneity .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in common solvents (e.g., DMF, water) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the carboxylic acid and iodine moieties as key binding groups .
  • Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.